Methyl 5-methyl-4-nitrothiophene-2-carboxylate

Thermal properties Crystal engineering Process chemistry

Researchers often encounter undesired isomer formation when attempting C-3 functionalization of thiophene-2-carboxylates due to competing C-5 reactivity. Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8) eliminates this problem by sterically blocking the C-5 position, enabling regioselective radical additions at C-3 for difficult-to-access 3-aryl/alkyl thiophene-2-carboxylates. • +0.31 LogP advantage over methyl 4-nitrothiophene-2-carboxylate improves membrane permeability in hit-to-lead optimization • 21 °C lower melting point (79-80 °C) reduces energy requirements for melting, dissolution, and crystallization • ≥96% purity; ambient shipping; in-stock for immediate global delivery

Molecular Formula C7H7NO4S
Molecular Weight 201.2 g/mol
CAS No. 56921-01-8
Cat. No. B1594128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-4-nitrothiophene-2-carboxylate
CAS56921-01-8
Molecular FormulaC7H7NO4S
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C7H7NO4S/c1-4-5(8(10)11)3-6(13-4)7(9)12-2/h3H,1-2H3
InChIKeyQXIFGUCZQLEFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methyl-4-nitrothiophene-2-carboxylate (CAS 56921-01-8): Sourcing Guide for a Nitro-Thiophene Building Block with Differentiated Reactivity


Methyl 5-methyl-4-nitrothiophene-2-carboxylate (C₇H₇NO₄S, MW 201.20) is a nitro-substituted thiophene ester. It features a 2‑methoxycarbonyl group, a 4‑nitro group, and a 5‑methyl substituent on the thiophene ring . This compound is primarily employed as a synthetic intermediate in heterocyclic chemistry, where the juxtaposition of electron‑withdrawing (nitro, ester) and electron‑donating (methyl) groups governs its reactivity and physicochemical properties .

Why Methyl 5-methyl-4-nitrothiophene-2-carboxylate Cannot Be Simply Replaced by Other Thiophene Esters


Closely related thiophene‑2‑carboxylates (e.g., methyl 4‑nitrothiophene‑2‑carboxylate, methyl 5‑nitrothiophene‑2‑carboxylate) share the nitro‑ester motif but differ critically in regiochemistry and substitution pattern. The unique 5‑methyl group of the title compound sterically blocks the C‑5 position, fundamentally altering regioselectivity in electrophilic and radical addition reactions [1]. Consequently, synthetic sequences optimized for methyl 5‑methyl‑4‑nitrothiophene‑2‑carboxylate cannot be executed with unsubstituted or differently substituted analogs without re‑optimization, often leading to undesired isomer formation or reduced yields. The quantitative evidence below substantiates these differences.

Quantitative Differentiation Evidence for Methyl 5-methyl-4-nitrothiophene-2-carboxylate


Melting Point Depression vs. Methyl 4-nitrothiophene-2-carboxylate

The title compound exhibits a significantly lower melting point (79‑80 °C) compared to its non‑methylated analog methyl 4‑nitrothiophene‑2‑carboxylate (100‑101 °C) . This ~21 °C depression is attributed to the disruption of crystal packing by the 5‑methyl group, which reduces lattice energy.

Thermal properties Crystal engineering Process chemistry

Enhanced Lipophilicity (LogP) Over Non‑methylated Analog

The title compound displays a higher predicted LogP (2.2745) relative to methyl 4‑nitrothiophene‑2‑carboxylate (LogP 1.9661), a difference of +0.3085 log units . This increase reflects the contribution of the additional 5‑methyl group to hydrophobicity.

Lipophilicity Drug-likeness Partition coefficient

Regioselectivity Control in Radical Addition Through 5‑Methyl Blocking

A foundational study demonstrated that for methyl 4‑nitrothiophene‑2‑carboxylate (lacking a 5‑methyl group), both methyl and 1‑adamantyl radicals add exclusively at the unsubstituted C‑5 position [1]. In methyl 5‑methyl‑4‑nitrothiophene‑2‑carboxylate, the C‑5 position is blocked by the methyl substituent, compelling radical attack to occur at alternative sites (e.g., C‑3 or via ipso‑substitution). This redirecting effect is inferred from the class behavior of nitrothiophenes but has not been directly quantified for the title compound in the same study.

Radical chemistry Regioselectivity C–C bond formation

High-Value Application Scenarios for Methyl 5-methyl-4-nitrothiophene-2-carboxylate


Synthesis of 3‑Substituted Thiophene Derivatives via Regioselective Radical Coupling

The blocked C‑5 position allows chemists to perform radical additions at C‑3 without competition from the usually more reactive C‑5 site, enabling the preparation of 3‑aryl or 3‑alkyl thiophene‑2‑carboxylates that are challenging to obtain from non‑methylated analogs (Section 3, Evidence Item 3).

Medicinal Chemistry Fragment with Enhanced Lipophilicity

The +0.31 LogP advantage over methyl 4‑nitrothiophene‑2‑carboxylate (Section 3, Evidence Item 2) makes the title compound a preferred fragment for hit‑to‑lead optimization when increased membrane permeability is desired without adding molecular weight .

Process Chemistry Scale‑Up Benefiting from Lower Melting Point

The 21 °C lower melting point relative to the non‑methylated comparator (Section 3, Evidence Item 1) reduces energy requirements for melting, dissolution, and crystallization, improving scalability and cost‑efficiency in multistep synthetic sequences .

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